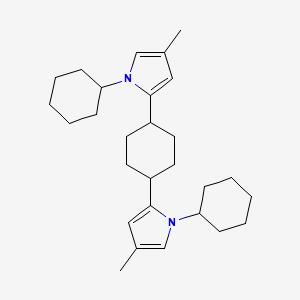
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features two pyrrole units connected by a cyclohexane ring, with additional cyclohexyl and methyl groups attached to the pyrrole rings .
準備方法
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] involves multiple steps, typically starting with the preparation of the pyrrole rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The cyclohexane ring is then introduced through a series of cyclization reactions, and the final product is obtained by attaching the cyclohexyl and methyl groups under specific reaction conditions .
化学反応の分析
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] undergoes various chemical reactions, including:
科学的研究の応用
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
類似化合物との比較
Compared to other pyrrole derivatives, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-] stands out due to its unique structure and functional groups. Similar compounds include:
1H-Pyrrole, 2-ethyl-4-methyl-: A simpler pyrrole derivative with different substituents.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: A pyrrole derivative with a maleimide structure.
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: A compound with a different core structure but similar functional groups.
特性
CAS番号 |
60550-27-8 |
|---|---|
分子式 |
C28H42N2 |
分子量 |
406.6 g/mol |
IUPAC名 |
1-cyclohexyl-2-[4-(1-cyclohexyl-4-methylpyrrol-2-yl)cyclohexyl]-4-methylpyrrole |
InChI |
InChI=1S/C28H42N2/c1-21-17-27(29(19-21)25-9-5-3-6-10-25)23-13-15-24(16-14-23)28-18-22(2)20-30(28)26-11-7-4-8-12-26/h17-20,23-26H,3-16H2,1-2H3 |
InChIキー |
VKTIHEXLTYCBBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3C4CCCCC4)C)C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


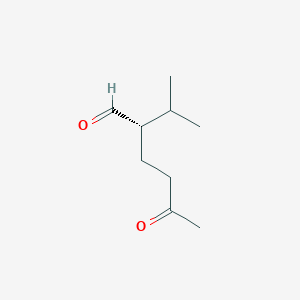
![2-[1-(2,4-Dinitrophenyl)ethyl]-1H-benzimidazole](/img/structure/B14616315.png)
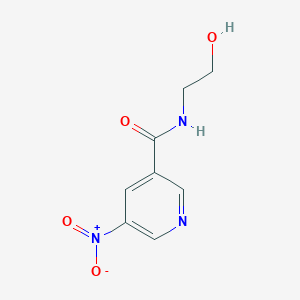

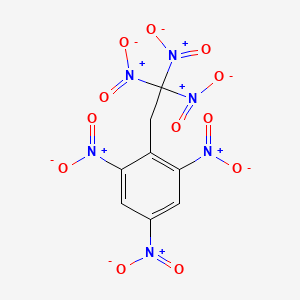
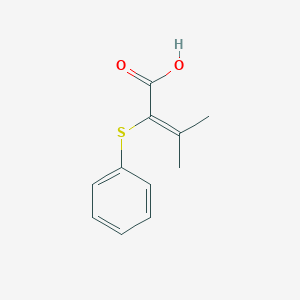
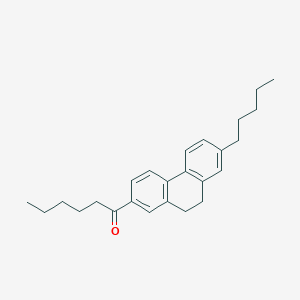
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
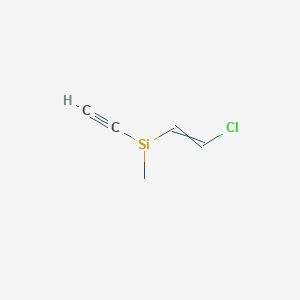
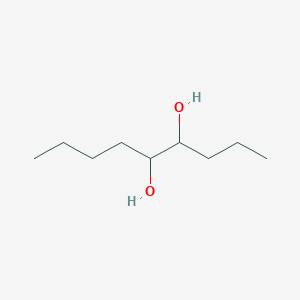
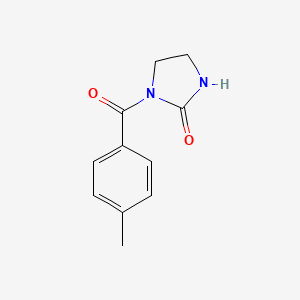

![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)
![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
